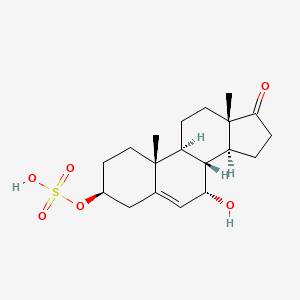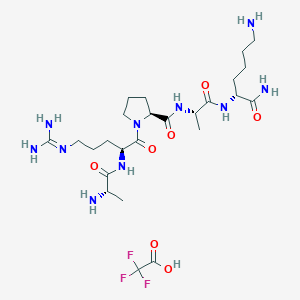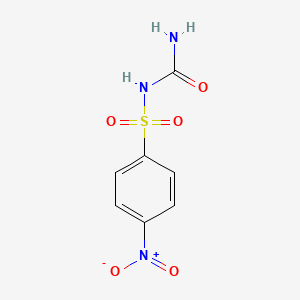
10H-Phenothiazine-10-propyl 10-Methanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine is a derivative of phenothiazine, a compound known for its diverse applications in medicine and industry. Phenothiazine derivatives have been extensively studied for their pharmacological properties, including antipsychotic, antiemetic, and antimicrobial activities . The addition of a 3-methylsulfonylsulfanylpropyl group to the phenothiazine core enhances its chemical and biological properties, making it a compound of significant interest in scientific research.
Méthodes De Préparation
The synthesis of 10-(3-Methylsulfonylsulfanylpropyl)phenothiazine typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 3-methylsulfonylsulfanylpropyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Phenothiazine is dissolved in an appropriate solvent like dichloromethane, and 3-methylsulfonylsulfanylpropyl chloride is added dropwise. The mixture is stirred at room temperature for several hours.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert sulfoxides back to sulfides using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenothiazine core, particularly at the nitrogen and sulfur atoms. Halogenation and nitration are common substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, often using palladium-catalyzed cross-coupling reactions.
Applications De Recherche Scientifique
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s ability to interact with biological membranes makes it useful in studying membrane dynamics and protein-lipid interactions.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential antipsychotic, antiemetic, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 10-(3-Methylsulfonylsulfanylpropyl)phenothiazine involves its interaction with various molecular targets:
Dopamine Receptors: It acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Serotonin Receptors: The compound also interacts with serotonin receptors, contributing to its antiemetic properties.
Membrane Proteins: Its ability to integrate into lipid membranes affects membrane fluidity and protein function, which is important for its antimicrobial activity.
Comparaison Avec Des Composés Similaires
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine is widely used in psychiatry.
Promethazine: This compound is primarily used for its antiemetic and antihistamine effects.
Trifluoperazine: Another antipsychotic agent, trifluoperazine, is used to treat schizophrenia and other psychotic disorders.
The unique 3-methylsulfonylsulfanylpropyl group in 10-(3-Methylsulfonylsulfanylpropyl)phenothiazine enhances its chemical stability and biological activity, making it distinct from other phenothiazine derivatives.
Propriétés
Formule moléculaire |
C16H17NO2S3 |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
10-(3-methylsulfonylsulfanylpropyl)phenothiazine |
InChI |
InChI=1S/C16H17NO2S3/c1-22(18,19)20-12-6-11-17-13-7-2-4-9-15(13)21-16-10-5-3-8-14(16)17/h2-5,7-10H,6,11-12H2,1H3 |
Clé InChI |
HBCBCCIIPIXXHX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)SCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


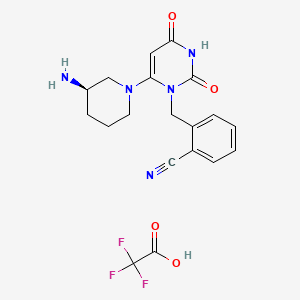
![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)
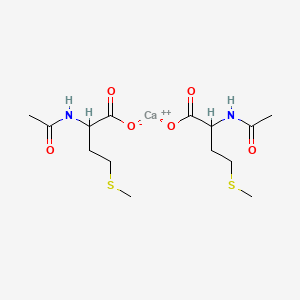
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
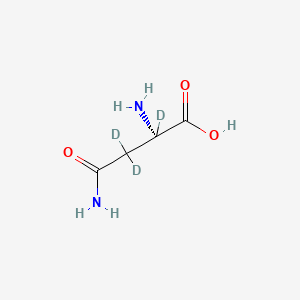

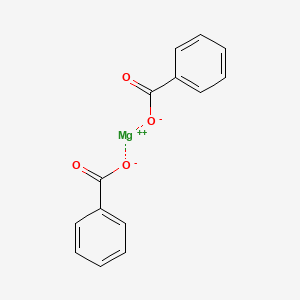
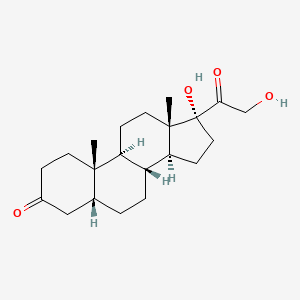
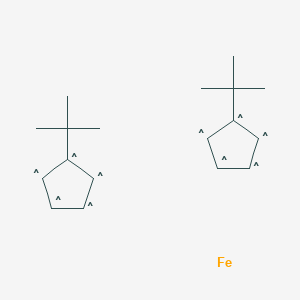
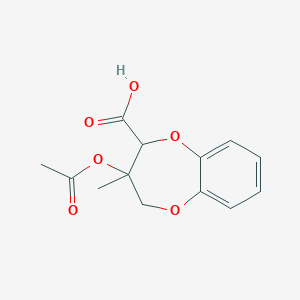
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
